molecular formula C16H21F3N2O4S B7005910 N-methyl-2-[2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-1-yl]-2-oxoethanesulfonamide

N-methyl-2-[2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-1-yl]-2-oxoethanesulfonamide

Cat. No.: B7005910
M. Wt: 394.4 g/mol
InChI Key: GJRAKCIKTOFFOE-UHFFFAOYSA-N
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Description

N-methyl-2-[2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-1-yl]-2-oxoethanesulfonamide is a complex organic compound with a unique structure that includes a trifluoromethoxyphenyl group, a pyrrolidine ring, and a sulfonamide group

Properties

IUPAC Name

N-methyl-2-[2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-1-yl]-2-oxoethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c1-15(8-3-9-21(15)14(22)11-26(23,24)20-2)10-12-4-6-13(7-5-12)25-16(17,18)19/h4-7,20H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRAKCIKTOFFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)CS(=O)(=O)NC)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-1-yl]-2-oxoethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the use of a trifluoromethoxybenzyl halide, which reacts with the pyrrolidine ring under basic conditions to form the desired intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-1-yl]-2-oxoethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The trifluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethoxyphenyl group.

Scientific Research Applications

N-methyl-2-[2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-1-yl]-2-oxoethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-1-yl]-2-oxoethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidone: A simpler compound with a pyrrolidine ring and a methyl group.

    Trifluoromethoxybenzene: Contains the trifluoromethoxyphenyl group but lacks the pyrrolidine and sulfonamide groups.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

N-methyl-2-[2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-1-yl]-2-oxoethanesulfonamide is unique due to its combination of a trifluoromethoxyphenyl group, a pyrrolidine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

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